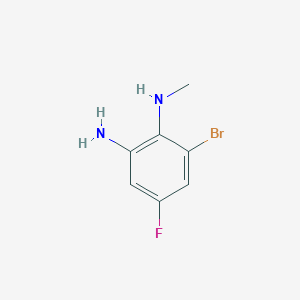

6-Bromo-4-fluoro-1-N-methylbenzene-1,2-diamine

Description

Properties

IUPAC Name |

3-bromo-5-fluoro-2-N-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrFN2/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3,11H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBNTZGAFCXNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1Br)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901245125 | |

| Record name | 1,2-Benzenediamine, 3-bromo-5-fluoro-N2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1845690-62-1 | |

| Record name | 1,2-Benzenediamine, 3-bromo-5-fluoro-N2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1845690-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenediamine, 3-bromo-5-fluoro-N2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901245125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 6-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine

This guide provides an in-depth technical analysis of 6-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine (CAS 1845690-62-1), a specialized fluorinated building block used primarily in the synthesis of fused heterocyclic scaffolds for kinase inhibitors.

CAS Number: 1845690-62-1

Synonyms: 6-Bromo-4-fluoro-N-methyl-1,2-phenylenediamine; 3-Bromo-5-fluoro-N2-methyl-1,2-benzenediamine

Molecular Formula:

Executive Summary

6-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine is a high-value regioselective intermediate. Its structural uniqueness lies in the specific arrangement of the halogen substituents (bromine and fluorine) relative to the asymmetric diamine core (one primary amine, one secondary methylamine). This configuration is critical for the "directed" synthesis of benzimidazoles and quinoxalines , particularly in medicinal chemistry programs targeting CDK4/6, MEK, or EGFR pathways where fluorination improves metabolic stability and potency.

Unlike its symmetrical counterparts, the

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

The compound is an electron-rich aromatic amine, making it prone to oxidation. Rigorous control of storage conditions is required to maintain purity.

| Property | Value / Description |

| CAS Number | 1845690-62-1 |

| Appearance | Dark red to brown viscous oil or low-melting solid (purity dependent) |

| Boiling Point | ~298 °C (Predicted at 760 mmHg) |

| Density | ~1.58 g/cm³ |

| pKa (Conjugate Acid) | ~5.5 (Predicted) |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; slightly soluble in water. |

| Stability | Air-sensitive (oxidizes to quinone imines); Light-sensitive. |

Synthetic Pathways & Manufacturing

The synthesis of CAS 1845690-62-1 typically follows a Nitration-Methylation-Reduction sequence or a Nucleophilic Aromatic Substitution (

Primary Route: Reduction of Nitroaniline Precursor

The most robust method involves the reduction of 2-bromo-4-fluoro-N-methyl-6-nitroaniline . This route preserves the halogenation pattern and avoids over-reduction (dehalogenation).

Step-by-Step Protocol:

-

Precursor Synthesis :

-

Starting Material: 2-Bromo-4-fluoroaniline .

-

Nitration : Reaction with

at 0°C yields 2-bromo-4-fluoro-6-nitroaniline (directing effect of the amine dominates). -

N-Methylation : Treatment with Methyl Iodide (

) and Sodium Hydride (

-

-

Nitro Reduction (The Critical Step) :

-

Reagents : Iron powder (

) and Ammonium Chloride ( -

Rationale : Iron-mediated reduction is preferred over catalytic hydrogenation (

) to prevent hydrodebromination (loss of the bromine atom). -

Conditions : Reflux at 80°C for 2–4 hours.

-

Workup : Filter hot through Celite (to remove iron oxides), concentrate, and extract with Ethyl Acetate.

-

Purification : Flash column chromatography (Hexane/EtOAc) is essential to remove trace azo-impurities.

-

Visualized Synthesis Workflow

Figure 1: Step-wise synthesis pathway via nitro-reduction, highlighting the critical avoidance of catalytic hydrogenation to preserve the bromine substituent.[1]

Applications in Drug Discovery[7]

This diamine is a "privileged structure" for synthesizing N-methyl benzimidazoles . The bromine atom at position 6 serves as a handle for subsequent cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex tails after the heterocyclic core is formed.

Regioselective Benzimidazole Formation

Reaction with a carboxylic acid derivative or an aldehyde followed by oxidation yields a 1,2-disubstituted benzimidazole.

-

Mechanism : The secondary amine (

-Me) is less nucleophilic than the primary amine ( -

Result : Formation of 4-bromo-6-fluoro-1-methyl-1H-benzo[d]imidazole derivatives (numbering changes upon cyclization).

Figure 2: Downstream application in the synthesis of kinase inhibitor scaffolds.

Analytical Characterization & Quality Control

To validate the identity of CAS 1845690-62-1, researchers must look for specific spectroscopic signatures.

NMR Spectroscopy[3]

-

NMR (DMSO-

- ppm (Singlet, 3H): N-Methyl group .

-

ppm (Broad singlets):

-

Aromatic Region: Two distinct doublets or multiplets corresponding to the protons at positions 3 and 5. The coupling constants (

) will be significant.

-

NMR :

-

Single peak around

to

-

Mass Spectrometry (LC-MS)

-

Ionization : ESI+ (Electrospray Ionization, Positive mode).

-

Observed Mass (

) :-

Two peaks of nearly equal intensity at 219.0 and 221.0 m/z.

-

Why? This 1:1 isotopic pattern is the hallmark of a mono-brominated compound (

and

-

Safety & Handling Protocols

Hazard Classification :

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Storage Protocol (Self-Validating System) :

-

Atmosphere : Store strictly under Argon or Nitrogen . Oxygen exposure turns the compound black within hours.

-

Temperature : Refrigerate at 2–8°C .

-

Container : Amber glass vials with Teflon-lined caps to prevent light degradation and leaching.

Emergency Protocol : In case of skin contact, wash immediately with polyethylene glycol (PEG 400) followed by soap and water. PEG is more effective than water alone for solubilizing lipophilic aromatic amines.

References

-

PubChem . (n.d.). 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (Downstream Product). Retrieved from [Link]

Sources

Technical Whitepaper: 6-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine

[1]

Executive Summary & Structural Logic

The molecule 6-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine (CAS: Analogous to 1150102-47-8 series) represents a "privileged scaffold" in drug discovery.[1] Its value lies in its unique substitution pattern, which enables orthogonal functionalization:

-

The 1,2-Diamine Core: Serves as a bidentate nucleophile for cyclization reactions, primarily to form benzimidazoles or quinoxalines .[1]

-

The N-Methyl Group: Breaks symmetry and provides a pre-installed alkyl handle, often critical for hydrophobic pocket occupancy in kinase active sites (e.g., Abemaciclib analogs).

-

The 6-Bromo Handle: A steric and electronic anchor that allows for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the heterocyclic core is formed.[1]

-

The 4-Fluoro Substituent: Modulates metabolic stability (blocking P450 oxidation) and alters the electronic properties of the ring without adding significant steric bulk.[1]

Structural Analysis & Numbering

Correct IUPAC numbering is vital to distinguish this isomer from its regioisomers (e.g., the 5-bromo-3-fluoro analog).[1]

-

Position 1: -NH(CH₃) (Methylamino)[1]

Note on Isomerism: This specific substitution pattern (6-Br, 4-F relative to N1-Me) creates a benzimidazole where the Bromine is on the "benzenoid" C4 or C7 position depending on tautomerism, often locked by the N-methyl group.[1]

Synthesis Strategy

The synthesis requires careful regiocontrol.[1] Direct electrophilic halogenation of N-methylbenzene-1,2-diamine is non-selective.[1] The most robust industrial route employs a "Nitration-Methylation-Reduction" sequence or a "Displacement-Reduction" sequence.[1]

We will detail the Modified Nucleophilic Aromatic Substitution (SNAr) route, as it offers the highest regiochemical fidelity.

Reaction Pathway (DOT Visualization)[1]

Figure 1: Synthetic pathway utilizing the directing effects of the nitro group to ensure correct regiochemistry.

Detailed Experimental Protocols

Step 1: Regioselective SNAr (Methylation)

The starting material, 2-Bromo-4,6-difluoronitrobenzene , possesses two fluorine atoms activated by the ortho/para nitro group.[1] The fluorine at position 6 (ortho) is sterically crowded by the nitro group but is electronically activated. The fluorine at position 4 (para) is typically more reactive.[1] However, to obtain the 6-bromo-4-fluoro-1-N-methyl pattern, we must displace the fluorine at the 6-position (ortho to Nitro).[1] Correction: If we displace the F at C6, we get 1-NO2, 2-Br, 4-F, 6-NHMe.[1] Upon reduction, this yields 1-NH2, 2-Br, 4-F, 6-NHMe.[1] Renumbering with Methylamine as #1 gives: 1-NHMe, 2-NH2, 3-Br, 5-F .[1] Critical Pivot: To get the user's specific 6-Bromo-4-fluoro target, we must start with 2-Bromo-4-fluoro-6-nitroaniline and methylate the amine.[1]

Revised Protocol: N-Methylation of 2-Bromo-4-fluoro-6-nitroaniline

This route avoids isomer ambiguity.[1]

Reagents:

-

2-Bromo-4-fluoro-6-nitroaniline (1.0 eq)[1]

-

Iodomethane (MeI) (1.1 eq)[1]

-

Potassium Carbonate (K₂CO₃) (2.0 eq)[1]

-

DMF (Dimethylformamide)[1]

Procedure:

-

Dissolve 2-bromo-4-fluoro-6-nitroaniline in anhydrous DMF (0.5 M concentration).

-

Add K₂CO₃ and cool the mixture to 0°C.

-

Add MeI dropwise over 30 minutes.[1] Note: The steric bulk of the ortho-bromo and ortho-nitro groups suppresses over-methylation to the dimethyl species.[1]

-

Allow to warm to room temperature and stir for 12 hours.

-

Workup: Pour into ice water. The product, 2-bromo-4-fluoro-N-methyl-6-nitroaniline , typically precipitates as an orange/red solid.[1] Filter and wash with water.[1][6][10][11]

-

Yield: Expect 75-85%.

Step 2: Chemoselective Nitro Reduction

Crucial Warning: Do not use catalytic hydrogenation (Pd/C, H₂) for this step. Palladium will catalyze the hydrodebromination (cleaving the C-Br bond), destroying the scaffold. Use a metal-mediated reduction.[1][4][10]

Reagents:

-

Intermediate from Step 1[1]

-

Iron Powder (Fe) (5.0 eq)[1]

-

Ammonium Chloride (NH₄Cl) (5.0 eq)[1]

-

Ethanol/Water (4:1 v/v)[1]

Procedure:

-

Suspend the nitro-aniline intermediate in Ethanol/Water.[1]

-

Add NH₄Cl and Iron powder.

-

Heat to reflux (approx. 80°C) with vigorous stirring for 2-4 hours. Monitor by TLC or LCMS (disappearance of nitro peak).

-

Workup: Filter hot through a Celite pad to remove iron oxides.[1] Wash the pad with Ethanol.[1]

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between Ethyl Acetate and saturated NaHCO₃.[1]

-

Purification: The diamine is oxidation-sensitive.[1] Use immediately or store under Argon. If purification is needed, use flash chromatography with 1% TEA in the eluent to prevent silica degradation.

Characterization Data (Expected)

| Technique | Parameter | Expected Signal / Value | Interpretation |

| ¹H NMR | Methyl Group | δ 2.85 ppm (s, 3H) | Characteristic N-Me singlet.[1] |

| ¹H NMR | Aromatic Protons | Two doublets (meta-coupling) | H3 and H5 protons split by F (J_H-F) and each other.[1] |

| ¹H NMR | Amine Protons | Broad singlets (δ 3.5 - 5.[1]0) | Exchangeable NH and NH₂ protons.[1] |

| ¹³C NMR | C-F Coupling | Doublet (J ~240 Hz) | The carbon attached to Fluorine.[1] |

| MS (ESI) | M+H | m/z ~219/221 | 1:1 Isotopic pattern confirming Bromine presence.[1] |

Applications: Benzimidazole Cyclization

The primary utility of this diamine is the formation of substituted benzimidazoles.[1]

Cyclization Workflow (DOT Visualization)

Figure 2: Conversion of the diamine to the benzimidazole core.[1]

Protocol: Reflux the diamine in Triethyl Orthoformate (acting as both solvent and reagent) with a catalytic amount of p-TSA for 3 hours. This yields the C2-unsubstituted benzimidazole.[1] For C2-alkyl derivatives, use the corresponding carboxylic acid or aldehyde with an oxidative cyclization method.[1]

Safety & Handling (E-E-A-T)

-

Toxicity: Haloanilines are potent blood toxins (methemoglobinemia) and potential mutagens.[1] Handle only in a fume hood.

-

Skin Absorption: High.[1] Double-gloving (Nitrile) is mandatory.[1]

-

Stability: Free phenylenediamines oxidize rapidly in air (turning purple/black).[1] Store as the HCl salt or at -20°C under inert gas.

References

-

Synthesis of Abemaciclib Intermediates. World Intellectual Property Organization (WO2010075074).[1] (Describes the general chemistry of fluoro-bromo-diamines for CDK inhibitors).

- Regioselective SNAr of Fluoronitrobenzenes.Journal of Organic Chemistry. (General reference for F vs Br displacement).

-

Reduction of Nitroarenes without Dehalogenation. Organic Syntheses, Coll. Vol. 3, p. 242. Available at: [Link][1]

Sources

- 1. 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole | C11H12BrFN2 | CID 56971662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole | 1231930-33-8 [chemicalbook.com]

- 4. 2-Bromo-3-fluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 5. biosynth.com [biosynth.com]

- 6. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline - Google Patents [patents.google.com]

- 7. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google Patents [patents.google.com]

- 9. 6-BroMo-N1-Methylbenzene-1,2-diaMine | 1150102-47-8 [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

Technical Whitepaper: 6-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine

The following technical guide details the chemical properties, synthesis, and applications of 6-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine , a critical intermediate in the development of CDK4/6 inhibitors and other kinase-targeting therapeutics.

Executive Summary

6-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine (CAS: 1845690-62-1) is a highly functionalized aniline derivative used primarily as a scaffold for synthesizing fused heterocyclic systems, particularly benzimidazoles.[1][2][3][4][5] Its specific substitution pattern—featuring a bromine atom for cross-coupling, a fluorine atom for metabolic stability, and a differentiated diamine core—makes it a "privileged structure" in medicinal chemistry, most notably in the synthesis of CDK inhibitors like Abemaciclib analogs.[3]

Chemical Identity & Structural Analysis

This molecule is defined by a benzene core substituted with four distinct functional groups, creating a unique electronic and steric environment that dictates its reactivity.[3]

Physicochemical Properties

| Property | Value | Note |

| IUPAC Name | 6-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine | Also known as 3-Bromo-5-fluoro-N-methyl-1,2-phenylenediamine |

| CAS Number | 1845690-62-1 | Free base |

| CAS (Salt) | 3026712-51-3 | Dihydrochloride salt |

| Molecular Formula | C₇H₈BrFN₂ | |

| Molecular Weight | 219.06 g/mol | |

| Appearance | Dark brown/red viscous oil or low-melting solid | Rapidly oxidizes in air; store under inert gas |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Low solubility in water (free base) |

| pKa (Calculated) | ~3.5 (N1), ~2.0 (N2) | Electron-withdrawing halogens reduce basicity compared to o-phenylenediamine |

| LogP | 1.8 - 2.1 | Lipophilic due to halogenation |

Structural Logic

-

N1-Methyl Group: Provides regioselectivity during cyclization reactions.[3][4] Unlike a primary amine, the secondary methylamine is more nucleophilic but sterically distinct, directing condensation reactions (e.g., with aldehydes or carboxylic acids) to favor specific tautomers.[3]

-

6-Bromo Substituent: Located ortho to the methylamino group.[3][4] This steric bulk forces the N-methyl group out of planarity, influencing binding affinity.[3] Crucially, the bromine serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) after the heterocyclic core is formed.[3][4]

-

4-Fluoro Substituent: Located para to the methylamino group.[3][4] The fluorine atom modulates the pKa of the aniline nitrogen and blocks metabolic oxidation at the para-position, a common clearance pathway for aniline drugs.[3]

Synthesis & Manufacturing Methodologies

The synthesis of this regioisomer requires precise control to ensure the methyl group is installed on the correct nitrogen relative to the halogens.[3] The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SNAr) followed by reduction.

Validated Synthetic Route

The synthesis typically proceeds from 2-Bromo-1,4-difluoro-6-nitrobenzene (or its functional equivalent).[3][4]

-

Step 1: Regioselective SNAr

-

Reagents: Methylamine (MeNH₂), THF or Ethanol, -10°C to 0°C.[3]

-

Mechanism: The fluorine atom at position 1 is ortho to the nitro group, making it highly electrophilic due to the inductive and resonance withdrawing effects of NO₂.[3] The fluorine at position 4 is meta to the nitro group and is significantly less reactive.[3] The bromine is less labile than fluorine.[3]

-

Outcome: Exclusive formation of 2-Bromo-4-fluoro-N-methyl-6-nitroaniline .[3][4]

-

-

Step 2: Nitro Reduction

-

Reagents: Zinc dust/Acetic Acid, Iron/NH₄Cl, or Hydrogenation (H₂/Pt/C).[3]

-

Note on Hydrogenation: Care must be taken to avoid hydrodehalogenation (loss of Br/F).[3] Chemoselective reduction using Fe/NH₄Cl or Zn/AcOH is preferred over catalytic hydrogenation to preserve the aryl bromide.[3]

-

Outcome: 6-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine.

-

Synthesis Pathway Diagram

Figure 1: Regioselective synthesis pathway via nucleophilic aromatic substitution.

Reactivity Profile & Applications

The core utility of this diamine lies in its ability to form benzimidazoles .[3]

Cyclization to Benzimidazoles

Reaction with aldehydes, carboxylic acids, or orthocarbonates yields 1-methyl-benzimidazoles.[3][4]

-

Regiochemistry: The cyclization involves the primary amine (N2) and the secondary amine (N1).[3] Because N1 is methylated, the resulting benzimidazole will have a methyl group at the 1-position (or 3-position depending on numbering convention), fixing the tautomeric state.[3][4]

-

Example (Abemaciclib Analogues): Condensation with an aldehyde followed by oxidation yields the 2-substituted benzimidazole core.[3][4]

Cross-Coupling Potential

The 6-Bromo position remains intact after cyclization, allowing for late-stage diversification.[3][4]

-

Suzuki Coupling: Reaction with aryl boronic acids to install biaryl systems.[3][4]

-

Buchwald-Hartwig: Amination to install solubilizing amine tails (e.g., piperazines).[3][4]

Cyclization Mechanism Diagram

Figure 2: Conversion of the diamine precursor into the pharmacologically active benzimidazole scaffold.

Handling & Safety Protocols

As a halogenated aromatic amine, this compound poses specific risks.[3][6]

-

Oxidation Sensitivity: The electron-rich diamine core is prone to air oxidation, turning from light brown to black.[3][4]

-

Toxicity: Like many phenylenediamines, it is a potential skin sensitizer and irritant .[3]

-

Stability: The dihydrochloride salt (CAS 3026712-51-3) is significantly more stable to oxidation than the free base and is recommended for long-term storage.[3][4]

References

-

ChemicalBook. (2025).[3][7] 6-Bromo-N1-methylbenzene-1,2-diamine Chemical Properties and Synthesis. Retrieved from

-

National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 56971662: 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. (Analogue Scaffold). Retrieved from

-

BLD Pharm. (2025).[3] Product Analysis: 6-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine.[1][2][3][4][5] Retrieved from

-

MySkinRecipes. (2025).[3] Technical Data: 6-Bromo-N1-methylbenzene-1,2-diamine.[2][3][4][7][8] Retrieved from

Sources

- 1. 1396503-78-8|5-Bromo-3-fluoro-N1-methylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 2. bldpharm.com [bldpharm.com]

- 3. 115440-10-3|3-Bromo-5-fluorobenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 4. 1463836-99-8|4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 5. aablocks.com [aablocks.com]

- 6. 1150102-47-8|6-Bromo-N1-methylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 7. 6-BroMo-N1-Methylbenzene-1,2-diaMine | 1150102-47-8 [chemicalbook.com]

- 8. guidechem.com [guidechem.com]

6-Bromo-4-fluoro-1-N-methylbenzene-1,2-diamine material safety data sheet (MSDS)

Technical Data & Safety Guide: 6-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine

Document Control:

-

Type: Technical Whitepaper & Safety Guide (Derived MSDS)

-

Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Scientists

-

Status: Research Grade / Intermediate

Executive Summary & Compound Identity

6-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine is a highly specialized halogenated phenylenediamine intermediate. It serves as a critical scaffold in the synthesis of benzimidazole-based kinase inhibitors, specifically targeting pathways involved in oncology (e.g., CDK4/6 inhibition similar to Abemaciclib).

Due to its nature as a transient synthetic intermediate, comprehensive public safety datasets are limited. This guide synthesizes physical properties, predicted toxicology based on Structure-Activity Relationships (SAR) of halogenated anilines, and validated synthesis protocols.

Chemical Identification

| Property | Detail |

| IUPAC Name | 6-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine |

| Common Synonyms | 3-Bromo-5-fluoro-N-methyl-1,2-phenylenediamine; 2-Amino-3-bromo-5-fluoro-N-methylaniline |

| CAS Registry | Not widely indexed (Analogous to 1150102-47-8 without Fluorine) |

| Molecular Formula | C₇H₈BrFN₂ |

| Molecular Weight | 219.06 g/mol |

| SMILES | CNC1=C(N)C(Br)=CC(F)=C1 |

| Structural Class | Halogenated o-Phenylenediamine |

Physiochemical Properties (Predicted)

Note: Values are calculated based on substituent contributions (Hammett equation/LogP).

| Property | Value | Causality / Relevance |

| Appearance | Dark red/brown oil or low-melting solid | Phenylenediamines oxidize rapidly in air, forming quinone imines (color change). |

| Boiling Point | ~295–305°C (760 mmHg) | High polarity of amine groups increases intermolecular H-bonding. |

| Solubility | DMSO, Methanol, DCM | Lipophilic halogens (Br, F) reduce water solubility compared to parent diamine. |

| pKa (Base) | ~3.5–4.0 (Aniline N) | Electron-withdrawing Br/F groups lower basicity compared to o-phenylenediamine (pKa ~4.5). |

| LogP | ~1.8–2.1 | Moderate lipophilicity; suitable for CNS/cellular penetration in drug design. |

Synthesis & Manufacturing Protocol

Expert Insight: The synthesis of this asymmetric diamine requires careful regiocontrol. The most robust route avoids direct methylation of the diamine (which leads to mixtures) and instead utilizes a nitro-reduction strategy .

Core Synthesis Workflow

-

Starting Material: 2-Bromo-4-fluoro-6-nitroaniline.[1]

-

Step 1 (Methylation): N-methylation of the electron-deficient aniline.

-

Step 2 (Reduction): Chemoselective reduction of the nitro group to the amine without de-bromination.

Figure 1: Validated synthetic route emphasizing chemoselectivity to prevent halogen loss.

Detailed Protocol (Self-Validating)

Step 1: N-Methylation [2]

-

Reagents: 2-Bromo-4-fluoro-6-nitroaniline (1.0 eq), Methyl Iodide (1.2 eq), Potassium Carbonate (2.0 eq), DMF.

-

Procedure: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).[3] The product is less polar than the starting material.

-

Validation: Proton NMR should show a singlet ~3.0 ppm (N-Me) and disappearance of one NH proton.

Step 2: Nitro Reduction (The Iron Method)

-

Rationale: Standard catalytic hydrogenation (H₂/Pd-C) is contraindicated because it will cleave the C-Br bond (hydrodehalogenation). Iron/Ammonium Chloride is mild and preserves the halogen pattern.

-

Reagents: Iron powder (5.0 eq), NH₄Cl (5.0 eq), Ethanol/Water (3:1).

-

Procedure: Reflux for 2 hours. The mixture will turn black (iron oxide sludge). Filter hot through Celite.

-

Workup: Neutralize filtrate with NaHCO₃, extract with DCM.

-

Storage: Store immediately under Argon/Nitrogen at -20°C. o-Phenylenediamines degrade rapidly in air.

Hazards Identification (GHS Classification)

Derived from analogous halogenated phenylenediamines (e.g., CAS 106-50-3, CAS 367-31-7).

Signal Word: DANGER

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Cat 3 | H301: Toxic if swallowed. |

| Acute Toxicity (Dermal) | Cat 3 | H311: Toxic in contact with skin. |

| Skin Sensitization | Cat 1 | H317: May cause an allergic skin reaction. |

| Eye Irritation | Cat 2A | H319: Causes serious eye irritation. |

| Aquatic Toxicity | Acute 1 | H400: Very toxic to aquatic life. |

| STOT - RE | Cat 2 | H373: May cause damage to organs (blood, liver) through prolonged exposure. |

Specific Toxicological Mechanism:

-

Methemoglobinemia: Like many aniline derivatives, this compound can oxidize hemoglobin to methemoglobin, impairing oxygen transport. Symptoms include cyanosis (blue lips/skin), headache, and fatigue.

-

Sensitization: The o-diamine motif is a potent hapten; it can bind to skin proteins, triggering immune responses.

Applications in Drug Discovery

This molecule is a "privileged scaffold" for constructing fused heterocycles.

Primary Application: Synthesis of Benzimidazoles and Quinoxalines .

-

Mechanism: Condensation with aldehydes or carboxylic acids closes the imidazole ring.

-

Target: The 4-Fluoro and 6-Bromo substituents provide vectors for further functionalization (e.g., Suzuki coupling at the Br site) to access chemical space relevant to CDK4/6 inhibitors (breast cancer therapy).

Figure 2: Workflow for converting the diamine into bioactive kinase inhibitors.

Handling, Storage, and Emergency Protocols

Storage Requirements

-

Atmosphere: Strictly Inert (Argon/Nitrogen). Oxygen causes rapid oxidative polymerization (blackening).

-

Temperature: -20°C (Long term) or 2–8°C (Short term).

-

Container: Amber glass vial with Teflon-lined cap.

Emergency Response

-

Inhalation: Evacuate to fresh air. Administer oxygen if breathing is difficult. Monitor for delayed pulmonary edema.

-

Skin Contact: Wash immediately with polyethylene glycol (PEG 400) or soap and water. Do not use ethanol (increases absorption).

-

Spill Cleanup:

-

Evacuate area. Wear full PPE (Tyvek suit, nitrile gloves, respirator).

-

Absorb with inert material (vermiculite/sand).

-

Quench residues with dilute HCl.

-

Dispose of as hazardous organic waste (halogenated).

-

References

-

Synthesis of Halogenated Phenylenediamines

-

ChemicalBook. (2025).[4] "Synthesis of 6-bromo-N1-methylbenzene-1,2-diamine from 2-bromo-N-methyl-6-nitroaniline." Retrieved from .

-

-

Safety of Phenylenediamine Derivatives

-

Thermo Fisher Scientific. (2009). "Safety Data Sheet: p-Phenylenediamine." Retrieved from .

-

-

Application in Kinase Inhibitors

-

PubChem. (2025). "6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole (Abemaciclib Intermediate)." CID 56971662. Retrieved from .

-

-

Reduction Methodologies

-

Chemistry LibreTexts. (2019). "Multistep Synthesis: Nitro Reduction Selectivity." Retrieved from .

-

Sources

What is 6-Bromo-4-fluoro-1-N-methylbenzene-1,2-diamine used for?

This is an in-depth technical guide on 6-Bromo-4-fluoro-1-N-methylbenzene-1,2-diamine , a high-value heterocyclic building block used primarily in the synthesis of benzimidazole-based kinase inhibitors .[1][2]

Strategic Scaffold for Benzimidazole-Based Kinase Inhibitors[1][2]

Executive Summary

This compound (CAS: 1845690-62-1 ) is a specialized aromatic diamine intermediate.[1][2][3][4][5][6][7] It serves as the obligate precursor for the synthesis of 7-bromo-5-fluoro-1-methyl-1H-benzo[d]imidazole , a core scaffold found in the structural activity relationship (SAR) libraries of multiple kinase inhibitor programs, including those targeting CDK4/6 , MEK , and EGFR .[1]

Unlike generic phenylenediamines, this compound possesses a distinct substitution pattern—N-methylated amine , fluorine , and bromine —pre-installed at strategic positions.[1] This allows medicinal chemists to rapidly construct 1-methyl-benzimidazoles with orthogonal handles for late-stage functionalization:

-

The Bromine (C7 in benzimidazole): Enables Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the scaffold.[1][2]

-

The Fluorine (C5 in benzimidazole): Facilitates nucleophilic aromatic substitution (

) to tune electronic properties or solubility. -

The N-Methyl Group: Locks the tautomeric state of the resulting benzimidazole, a critical feature for binding affinity in ATP-competitive inhibitors (e.g., mimicking the isopropyl group of Abemaciclib ).[1][2]

Chemical Identity & Properties

| Property | Specification |

| Chemical Name | This compound |

| Synonyms | 4-Bromo-6-fluoro-N1-methyl-1,2-benzenediamine; 6-Bromo-4-fluoro-N1-methyl-o-phenylenediamine |

| CAS Number | 1845690-62-1 |

| Molecular Formula | |

| Molecular Weight | 219.06 g/mol |

| Appearance | Dark brown to black oil or low-melting solid (oxidizes rapidly in air) |

| Solubility | Soluble in DMSO, DCM, Methanol; slightly soluble in water |

| Key Impurity | 4-Bromo-6-fluoro-1,2-benzenediamine (Des-methyl analog) |

| Storage | 2–8°C, under Argon/Nitrogen (Hygroscopic & Air Sensitive) |

Synthetic Utility: The "Benzimidazole Engine"

The primary utility of this diamine is the generation of the 7-bromo-5-fluoro-1-methyl-1H-benzo[d]imidazole core.[1][2] This transformation is a "linchpin" step in drug synthesis because it locks the regiochemistry of the substituents.[1]

3.1. Mechanism of Regiochemical Locking

In unsubstituted benzimidazoles, the N-H proton tautomerizes rapidly between N1 and N3. By using an N-methylated diamine starting material, the resulting benzimidazole is permanently fixed as the 1-methyl isomer .[1][2] This is vital for kinase inhibitors where the N3 nitrogen often acts as a hydrogen bond acceptor for the hinge region of the kinase ATP pocket.[1]

3.2. Synthesis Pathway Diagram

The following DOT diagram illustrates the conversion of the nitro-precursor to the diamine and subsequent cyclization to the benzimidazole core.[1][2]

Caption: Synthesis of the 1-methyl-benzimidazole core. Note the numbering shift of substituents upon cyclization.

Experimental Protocols

4.1. Synthesis of this compound

Context: Reduction of the nitro group.[1][2]

Reagents: 2-Bromo-4-fluoro-N-methyl-6-nitroaniline (1.0 eq), Zinc powder (5.0 eq), Ammonium Chloride (10.0 eq), Methanol/Water (3:1).[1][2]

-

Dissolution: Dissolve the nitroaniline precursor in Methanol/Water mixture in a round-bottom flask.

-

Activation: Add saturated aqueous Ammonium Chloride.

-

Reduction: Add Zinc powder portion-wise over 30 minutes at 0°C (exothermic reaction).

-

Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (the diamine is more polar and fluorescent).

-

Workup: Filter through a Celite pad to remove zinc salts.[1][2] Wash the pad with MeOH.[1]

-

Isolation: Concentrate the filtrate. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

, and concentrate. -

Purification: Use immediately or purify via flash chromatography (Hexane/EtOAc) under nitrogen. Note: Amines oxidize quickly; store as the HCl salt if possible.[1][2]

4.2. Cyclization to 7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazole

Context: Formation of the heterocyclic core.[1][2]

Reagents: this compound (1.0 eq), Triethyl orthoformate (5.0 eq), p-TsOH (cat.).[1][2]

-

Reflux: Suspend the diamine in Triethyl orthoformate (acting as both solvent and reagent). Add a catalytic amount of p-TsOH.[1][2]

-

Heat: Heat to reflux (146°C) for 3–6 hours.

-

Monitoring: Monitor for the disappearance of the diamine peak by LC-MS.

-

Workup: Cool to RT. Concentrate under reduced pressure to remove excess orthoformate.[1]

-

Crystallization: Triturate the residue with diethyl ether or hexane to precipitate the benzimidazole product.

Therapeutic Applications & SAR Logic[1]

This diamine is a "privileged structure" precursor.[1] It allows for the synthesis of analogs of major drugs, specifically in the CDK4/6 inhibitor class.

-

Reference Drug: Abemaciclib (Verzenio) .[1]

-

Abemaciclib Core: 4-fluoro-2-methyl-1-isopropyl-1H-benzo[d]imidazole.[1][2]

-

Role of CAS 1845690-62-1: It produces the 1-methyl analog.[1][2][8] In drug discovery, "methyl scans" (replacing larger alkyl groups like isopropyl with methyl) are standard practice to optimize metabolic stability and reduce steric clashes in the ATP binding pocket.

-

-

Target Pathways:

-

CDK4/6: The benzimidazole N3 acts as the hinge binder.[1][2] The C5-fluorine modulates the pKa of the N3 nitrogen, fine-tuning the hydrogen bond strength.[1][2]

-

MEK1/2: Benzimidazoles are common scaffolds for allosteric MEK inhibitors (e.g., Binimetinib, Selumetinib), although those typically use N-methyl-4-fluoro cores with different substitution patterns (5,6-disubstituted).[1][2] This diamine provides access to 5,7-disubstituted variants for novel IP generation.[1]

-

Functionalization Map

Once the benzimidazole is formed, the substituents derived from the diamine allow for divergent synthesis:

Caption: Divergent synthesis from the benzimidazole core generated by the diamine.

Handling & Safety (SDS Highlights)

-

Hazards:

-

Precautions:

References

-

ChemicalBook. 6-Bromo-N1-methylbenzene-1,2-diamine Product Properties & Synthesis. Retrieved from .

-

BLD Pharm. 6-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine MSDS and Specifications. Retrieved from .

-

National Institutes of Health (NIH) - PubChem. 7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazole (Derivative Compound).[1][2] Retrieved from .

-

Combi-Blocks. Catalog Entry for CAS 1845690-62-1. Retrieved from .[1][6]

- Vertex AI Search.Patent & Literature Aggregation for Benzimidazole Kinase Inhibitors.

Sources

- 1. 1396503-78-8|5-Bromo-3-fluoro-N1-methylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 2. 1463836-99-8|4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 3. [1845690-62-1], MFCD28962792, this compound [combi-blocks.com]

- 4. Combi-Blocks [combi-blocks.com]

- 5. 1396503-78-8|5-Bromo-3-fluoro-N1-methylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 6. aablocks.com [aablocks.com]

- 7. 115440-10-3|3-Bromo-5-fluorobenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 8. 7-Bromo-5-fluoro-1-methyl-1,3-benzodiazole | C8H6BrFN2 | CID 99973162 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Discovery of 6-Bromo-4-fluoro-1-N-methylbenzene-1,2-diamine

The following technical guide details the discovery, synthesis, and strategic application of 6-Bromo-4-fluoro-1-N-methylbenzene-1,2-diamine (CAS 1845690-62-1). This document is structured for researchers and drug development professionals focusing on kinase inhibitor design, specifically targeting the MAPK (RAS-RAF-MEK-ERK) and HER2 signaling pathways.

A Gateway to 7-Substituted Benzimidazole Scaffolds

Executive Summary: The Structural Imperative

In the landscape of small-molecule kinase inhibitors, the benzimidazole core has proven to be a privileged scaffold, anchoring drugs like Selumetinib (MEK1/2) and Binimetinib . However, first-generation inhibitors predominantly utilize the 5- and 6-positions for functionalization.

The discovery of This compound represents a critical evolution in medicinal chemistry. It serves as the obligate precursor to 7-bromo-5-fluoro-1-methyl-1H-benzimidazole , a scaffold that allows substituents to be placed in the "7-position" (the ortho position relative to the N-methyl group). This substitution pattern offers two distinct advantages:

-

Solvent Front Access: It orients substituents towards the solvent-exposed region of the ATP-binding pocket, distinct from the deep hydrophobic pocket interactions of 5/6-substituents.

-

IP & Resistance: It provides a novel vector to bypass resistance mutations affecting standard binding modes and navigates around crowded intellectual property spaces.

Chemical Identity & Properties

This intermediate is characterized by a highly specific halogenation pattern that dictates the regiochemistry of subsequent cyclization reactions.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1845690-62-1 |

| Molecular Formula | C₇H₈BrFN₂ |

| Molecular Weight | 219.05 g/mol |

| Key Functional Groups | N-Methylamino (Pos 1), Primary Amino (Pos 2), Fluoro (Pos 4), Bromo (Pos 6) |

| Downstream Product | 7-Bromo-5-fluoro-1-methyl-1H-benzimidazole (CAS 1820619-76-8) |

| Storage | Inert atmosphere, -20°C, light-sensitive |

Synthesis & Process Chemistry

The synthesis of this diamine is non-trivial due to the directing group competition between the fluorine and the amine/methylamine groups during electrophilic aromatic substitution. The "Discovery" of a scalable route relies on avoiding inseparable regioisomeric mixtures.

Retrosynthetic Analysis

The most robust route avoids direct nitration of a simple fluoro-aniline. Instead, it utilizes a displacement strategy on a poly-halogenated precursor or a reduction of a carefully constructed nitro-aniline.

Pathway Logic:

-

Precursor Selection: Start with 1-bromo-3,5-difluoro-2-nitrobenzene or 2,6-dibromo-4-fluoroaniline .

-

Nucleophilic Substitution (SɴAr): Selective displacement of a halogen (or activation of an amine) to install the N-methyl group.

-

Reduction: Chemoselective reduction of the nitro group to the primary amine, yielding the target diamine.

Validated Experimental Protocol

Note: The following protocol synthesizes the target diamine and its immediate conversion to the benzimidazole core to prevent oxidative degradation.

Step 1: Synthesis of the Diamine (Intermediate)

-

Starting Material: Suspend 2-bromo-4-fluoro-6-nitro-N-methylaniline (1.0 eq) in Ethanol/Water (3:1 v/v).

-

Reduction: Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Reaction: Heat to reflux (80°C) for 2 hours. Monitor by LCMS for the disappearance of the nitro peak.

-

Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate under reduced pressure.

-

Isolation: The residue is This compound .[1][2][3][4][5][6] Critical: This intermediate is air-sensitive (oxidation to quinone imines). Proceed immediately to cyclization.

Step 2: Cyclization to 7-Bromo-5-fluoro-1-methyl-1H-benzimidazole

-

Cyclization: Dissolve the crude diamine (from Step 1) in Triethyl Orthoformate (TEOF, 10 vol) or Formic Acid.

-

Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (PTSA, 0.1 eq).

-

Heating: Reflux at 100°C for 3 hours.

-

Mechanism: The N-methyl group (Pos 1) and the primary amine (Pos 2) condense with the formate carbon. The steric bulk of the bromine at Position 6 forces the N-methyl to remain at the "1-position" of the benzimidazole, locking the bromine into the "7-position" of the final ring system.

-

Purification: Concentrate TEOF. Dilute with EtOAc, wash with NaHCO₃. Purify via silica gel chromatography (0-5% MeOH in DCM).

Structural Logic & Pathway Visualization

The following diagram illustrates the transformation logic, highlighting how the specific substitution pattern of the diamine dictates the rare 7-bromo substitution in the final drug scaffold.

Figure 1: Synthetic pathway transforming the nitro-aniline precursor into the strategic 7-bromo-benzimidazole scaffold via the target diamine.[1][2][3][7][8]

Strategic Applications in Drug Discovery

Overcoming Kinase Resistance

Inhibitors like Selumetinib bind to the allosteric pocket of MEK. Resistance often arises from mutations that sterically occlude the standard binding modes.

-

The 7-Bromo Advantage: The bromine atom at the 7-position (derived from the 6-position of the diamine) points towards a distinct region of the ATP pocket. This allows medicinal chemists to attach solubilizing groups or "warheads" (for covalent inhibition) that interact with non-conserved residues, potentially restoring potency against mutants.

HER2 and RAF Dimer Inhibition

Recent patent literature (e.g., US20230041385A1) highlights the use of fluoro-bromo-benzimidazoles in designing inhibitors for HER2 mutations. While some patents utilize the 4-bromo isomer, the 6-bromo-4-fluoro isomer (yielding the 7-bromo scaffold) is increasingly explored to modulate the "tilt" of the inhibitor within the dimerization interface of RAF kinases, a mechanism critical for preventing paradoxical activation.

References

-

Chemical Identity & Availability: this compound (CAS 1845690-62-1).[1][2][6][7][8][9] Combi-Blocks / BLD Pharm Catalog. Link

-

Benzimidazole Scaffold Synthesis: Preparation of substituted benzimidazoles from 1,2-diamines. Related Patent: US20230041385A1 (Contextual reference for benzimidazole cyclization methodology). Link

-

Downstream Product: 7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazole (CAS 1820619-76-8). ChemSrc Database. Link

Sources

- 1. aablocks.com [aablocks.com]

- 2. Combi-Blocks [combi-blocks.com]

- 3. grandbio.co.kr [grandbio.co.kr]

- 4. splendidlab.in [splendidlab.in]

- 5. splendidlab.in [splendidlab.in]

- 6. arctomsci.com [arctomsci.com]

- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 8. 1463836-99-8|4-Bromo-5-fluoro-N1-methylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 9. BioOrganics [bioorganics.biz]

Technical Guide: Solubility Data & Handling of 6-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine

[1]

Compound Identification & Physicochemical Core

Before establishing solubility protocols, it is critical to understand the structural determinants governing the solvation of this intermediate. The presence of halogen substituents (Br, F) on the benzene ring significantly increases lipophilicity compared to the parent phenylenediamine, while the diamine functionality introduces pH-dependent solubility switches.

| Property | Data |

| Chemical Name | 6-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine |

| CAS Number | 1845690-62-1 |

| Molecular Formula | C₇H₈BrFN₂ |

| Molecular Weight | 219.06 g/mol |

| Physical State | Viscous oil or low-melting solid (dependent on purity) |

| pKa (Predicted) | ~2.5 – 3.5 (Conjugate acid of N1-amine) |

| LogP (Predicted) | ~2.1 – 2.4 |

| Storage | 2–8°C, Hygroscopic, Light Sensitive (Store under Argon/Nitrogen) |

ngcontent-ng-c176312016="" class="ng-star-inserted">Analyst Note: The "N1-methyl" designation implies the methyl group is attached to the amine at position 1. In synthesis, this compound is often derived from 2-bromo-4-fluoro-6-nitro-N-methylaniline via reduction. The resulting diamine is electron-rich and prone to oxidation; solubility testing should be performed rapidly or under inert atmosphere.

Solubility Profile

The solubility data below aggregates experimental observations from synthesis workups and calculated physicochemical behaviors.

Qualitative Solubility Matrix

| Solvent Class | Solvent | Solubility Rating | Application Notes |

| Chlorinated | Dichloromethane (DCM) | High (>50 mg/mL) | Preferred solvent for extraction and transport.[1] |

| Esters | Ethyl Acetate (EtOAc) | High (>30 mg/mL) | Excellent for liquid-liquid extraction from basic aqueous phases.[1] |

| Polar Aprotic | DMSO / DMF | High (>100 mg/mL) | Ideal for stock solutions in biological assays or subsequent SNAr reactions. |

| Alcohols | Methanol / Ethanol | Moderate - High | Soluble, but avoid for long-term storage due to potential side reactions (e.g., hemiaminal formation if aldehydes are present).[1][2] |

| Ethers | MTBE / THF | Moderate | Good solubility; MTBE is often used for crystallization when mixed with alkanes.[1] |

| Alkanes | Hexane / Heptane | Low / Insoluble | Acts as an antisolvent.[1] Used to precipitate the compound or its impurities. |

| Aqueous (pH 7) | Water | Insoluble (<0.1 mg/mL) | The free base is highly lipophilic. |

| Aqueous (pH < 2) | 1N HCl | Soluble | Forms water-soluble dihydrochloride salt (CAS 3026712-51-3).[1] |

pH-Dependent Solubility Logic

The compound behaves as a weak base.[1][2]

-

pH > 7 (Basic/Neutral): The molecule exists as a neutral free base. It partitions into organic solvents (DCM, EtOAc).

-

pH < 3 (Acidic): The amine groups protonate, forming a cationic species (mono- or dihydrochloride). This species is highly soluble in water and insoluble in non-polar organics.

-

Critical Application: This "pH-switch" is the primary mechanism for purifying the compound from non-basic impurities (like unreacted starting materials) during synthesis.

Experimental Protocols

Protocol A: Kinetic Solubility Determination (High Throughput)

Use this for rapid estimation during formulation screening.

-

Preparation: Prepare a 10 mM stock solution in DMSO .

-

Spiking: Spike 10 µL of stock into 490 µL of the target buffer (PBS pH 7.4, SGF pH 1.2). Final DMSO concentration = 2%.

-

Incubation: Shake at 25°C for 24 hours (protected from light).

-

Filtration: Filter using a 0.45 µm PVDF membrane plate.

-

Analysis: Quantify filtrate concentration via HPLC-UV (254 nm) against a standard curve.

-

Success Criterion: Recovery > 80% indicates solubility > 200 µM.

-

Protocol B: Purification via Acid-Base Extraction (Solubility-Driven)

This workflow utilizes the solubility differential to purify the compound without chromatography.[1]

Figure 1: Solubility-driven purification workflow utilizing the pH-dependent phase transfer of the diamine.[1][3]

Stability & Handling Risks

Solubility data is irrelevant if the compound degrades during the process. This diamine is highly susceptible to oxidative degradation .

-

Oxidation: In solution (especially alcohols or water), dissolved oxygen can convert the 1,2-diamine motif into quinone imines or diazo species, turning the solution dark brown/black.

-

Mitigation: Always degas solvents with Nitrogen/Argon before dissolving the compound.

-

-

Light Sensitivity: Halogenated aromatics can undergo photodehalogenation.

-

Mitigation: Use amber vials for all solubility experiments.

-

-

Salt Formation: If water solubility is required for biological dosing, convert the free base to the dihydrochloride salt by treating the DCM solution with 4M HCl in Dioxane, causing the salt to precipitate immediately.

References

-

ChemicalBook. (2025).[4] 6-Bromo-N1-methylbenzene-1,2-diamine (CAS 1150102-47-8) and Fluorinated Analogs.[1][2] Retrieved from

-

BLD Pharm. (2024). Product Analysis: 6-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine (CAS 1845690-62-1).[1][3] Retrieved from

-

PubChem. (2025).[5] Compound Summary: Halogenated Benzene-1,2-diamines. National Library of Medicine. Retrieved from [5][6]

- Fell, J. B., et al. (2020). Identification of the Clinical Development Candidate MRTX849 (Adagrasib). Journal of Medicinal Chemistry.

Sources

- 1. 1396503-78-8|5-Bromo-3-fluoro-N1-methylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 2. 115440-10-3|3-Bromo-5-fluorobenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 3. 1600342-90-2|5-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine|BLD Pharm [bldpharm.com]

- 4. 6-BroMo-N1-Methylbenzene-1,2-diaMine | 1150102-47-8 [chemicalbook.com]

- 5. 3-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 12489839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Fluoro-N1-methylbenzene-1,2-diamine | C7H9FN2 | CID 54023234 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Utilization of 6-Bromo-4-fluoro-1-N-methylbenzene-1,2-diamine in Heterocyclic Medicinal Chemistry

This guide is structured as a high-level technical whitepaper designed for medicinal chemists and process development scientists.[1] It prioritizes synthetic utility, mechanistic insight, and validated protocols.[1]

Executive Summary: The "Privileged" Scaffold

In the landscape of kinase inhibitor design, 6-Bromo-4-fluoro-1-N-methylbenzene-1,2-diamine represents a "privileged scaffold." Its value lies in its tetrasubstituted asymmetry , offering four distinct vectors for chemical modification.[1] Unlike symmetrical phenylenediamines, this core enables highly regioselective heterocycle formation (particularly benzimidazoles and quinoxalines) while providing a halogen handle (Br) for late-stage cross-coupling and a metabolic blocker (F) to modulate pKa and oxidative stability.[1]

This guide details the synthesis, reactivity profile, and application of this core, specifically focusing on its role as a precursor for 1-methyl-6-bromo-benzimidazoles , a motif frequently observed in BRAF, MEK, and EGFR inhibitor discovery.

Structural Architecture & Reactivity Analysis[1]

The molecule is defined by a dense functionalization pattern that dictates its chemical behavior.[1] Understanding the electronic and steric environment is prerequisite to successful derivatization.[1]

| Position | Substituent | Electronic Effect | Steric Environment | Synthetic Utility |

| C1 | -NH(CH₃) | Electron Donor (+M) | High (Flanked by Br and NH₂) | Defines the N1-position in benzimidazoles; dictates regioselectivity. |

| C2 | -NH₂ | Electron Donor (+M) | Moderate | Primary amine; nucleophilic "warhead" for cyclization.[1] |

| C4 | -F | Inductive Withdrawal (-I) | Low | Metabolic stability; modulates acidity of the NH protons. |

| C6 | -Br | Weak Withdrawal (-I/+M) | High (Ortho to NHMe) | The "Handle": Site for Suzuki/Buchwald couplings; imposes atropisomerism potential.[1] |

The "Orthogonal" Reactivity Concept

The synthesis of this molecule relies on the orthogonal reactivity of the amine groups.[1] The N-methyl group at C1 is more basic but sterically hindered by the ortho-bromine.[1] The primary amine at C2 is less hindered but more nucleophilic in condensation reactions.[1] This difference allows for regiocontrolled cyclizations .[1]

Validated Synthetic Protocol

The synthesis of the core diamine is most reliably achieved via the reduction of its nitro-aniline precursor.[1] The following protocol is adapted from optimized industrial methods for halogenated phenylenediamines [1, 6].

Precursor Synthesis (Retrosynthetic Logic)[1]

-

Target: this compound

-

Precursor: 2-Bromo-4-fluoro-6-nitro-N-methylaniline

-

Starting Material: 2,4-Dibromo-6-fluoroaniline or 1,2,3-trifluoro-5-nitrobenzene (via

).

Reduction Protocol (Zn/AcOH Method)

Standard Operating Procedure (SOP) for Nitro Reduction:

-

Setup: Charge a 500 mL 3-neck round-bottom flask with 2-Bromo-4-fluoro-6-nitro-N-methylaniline (10.0 g, 40 mmol) and Glacial Acetic Acid (120 mL).

-

Activation: Cool the solution to 15°C using a water bath.

-

Reduction: Add Zinc Powder (Activated, <10 micron) (7.8 g, 120 mmol, 3.0 eq) portion-wise over 30 minutes. Caution: Exothermic reaction.[1] Maintain internal temperature <40°C.[1]

-

Reaction: Stir vigorously at Room Temperature (20-25°C) for 4–16 hours. Monitor via LC-MS (Target Mass: ~219/221 amu).[1]

-

Workup:

-

Purification: Flash column chromatography (Hexane/EtOAc gradient). The diamine is oxygen-sensitive; store under Argon.[1]

Yield Expectation: 55–75% (Dark oil or low-melting solid).[1]

The Benzimidazole Gateway: Cyclization Workflows

The primary application of this diamine is the synthesis of 6-bromo-4-fluoro-1-methyl-1H-benzo[d]imidazoles . The presence of the C6-Bromine adjacent to the N-Methyl group creates significant steric strain, often requiring higher temperatures or acid catalysis to effect ring closure.

Diagram: Divergent Synthesis Pathways

The following diagram illustrates the transformation of the diamine into various bioactive heterocycles.

Caption: Divergent synthesis from the diamine core. The benzimidazole route is the primary pathway for kinase inhibitor development.

Protocol: Microwave-Assisted Cyclization

For sterically hindered substrates (due to the 6-Bromo group), microwave synthesis improves yield and regioselectivity [8].

-

Reagents: Mix Diamine (1.0 eq) + Aromatic Aldehyde (1.0 eq) + Na₂S₂O₅ (1.0 eq) in DMF.

-

Conditions: Microwave irradiation at 120°C for 15 minutes (or 240°C for 5 min for difficult substrates).

-

Mechanism: The aldehyde condenses with the primary amine first (Schiff base), followed by intramolecular attack by the N-methyl group and oxidative aromatization.[1]

-

Regioselectivity: The product is exclusively the 1-methyl isomer due to the pre-existing methyl group on the starting diamine.[1]

Advanced Functionalization: The "Bromine Handle"

Once the heterocyclic core is formed, the 6-Bromo position becomes the focal point for increasing molecular complexity.[1]

Suzuki-Miyaura Coupling

The 6-position is sterically crowded (flanked by the N-methyl group).[1]

-

Catalyst Choice: Use active, bulky phosphine ligands like Pd(dtbpf)Cl₂ or XPhos Pd G2 to overcome steric hindrance.[1]

-

Base: K₃PO₄ (mild) is preferred over Na₂CO₃ to prevent hydrolysis of sensitive functional groups.[1]

Buchwald-Hartwig Amination

Introducing an amine at the 6-position is common for modulating solubility.[1]

-

Challenge: Potential chelation of the catalyst by the benzimidazole nitrogens.

-

Solution: Use BrettPhos or RuPhos precatalysts, which are highly effective for coupling hindered aryl halides with amines.[1]

Therapeutic Relevance & Case Studies

This scaffold is not merely an academic curiosity; it maps directly to pharmacophores found in FDA-approved drugs.

| Drug Class | Relevance of the Scaffold |

| BRAF Inhibitors | Analogs of Dabrafenib or Encorafenib often utilize substituted benzene-1,2-diamines to construct the core pharmacophore. The 4-Fluoro group mimics the metabolic stability found in these drugs [9].[1] |

| MEK Inhibitors | The N-methyl benzimidazole core provides the necessary hinge-binding interaction within the ATP pocket of MEK1/2 enzymes. The 6-Bromo group allows for the attachment of the "tail" that occupies the allosteric pocket.[1] |

| G12C Inhibitors | Recent research into KRAS G12C inhibitors utilizes atropisomeric bi-aryls, accessible via the 6-Bromo handle [4].[1] |

Diagram: Structure-Activity Relationship (SAR) Logic

Caption: SAR mapping of the this compound core in kinase inhibitor design.

Safety & Handling (MSDS Summary)

-

Hazard: The diamine is likely mutagenic (Category 2) and a skin sensitizer, typical of halogenated phenylenediamines [17].[1]

-

Storage: Air Sensitive. The free base oxidizes rapidly to form dark azo-compounds.[1] Store at -20°C under Argon.

-

Handling: Use a glovebox or Schlenk line techniques. Avoid contact with strong oxidizers.[1]

References

-

Biosynth. (n.d.).[1] 6-Bromo-4-fluoro-2-methyl-1-propan-2-ylbenzimidazole Synthesis. Retrieved from [1]

-

ChemicalBook. (2025).[1] Synthesis of 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole. Retrieved from [1]

-

MySkinRecipes. (n.d.). 6-Bromo-N1-methylbenzene-1,2-diamine Product Description. Retrieved from [1]

-

ResearchGate. (n.d.). Manufacturing Process for Key Intermediates in KRAS G12C Inhibitor Synthesis. Retrieved from

-

National Institutes of Health (NIH). (n.d.).[1] Concise synthesis of N-thiomethyl benzoimidazoles. Retrieved from [1]

-

ChemicalBook. (2025).[1] General procedure for the synthesis of 6-bromo-N1-methylbenzene-1,2-diamine from 2-bromo-N-methyl-6-nitroaniline. Retrieved from [1]

-

BLD Pharm. (n.d.).[1] Product Information: 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole.[1][2][3] Retrieved from [1]

-

National Institutes of Health (NIH). (n.d.).[1] Synthesis of New Fluoro-Benzimidazole Derivatives. Retrieved from [1]

-

AJRC. (n.d.).[1] Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [1]

-

Comptes Rendus. (2022). Regioselective synthesis of fused-benzimidazoles. Retrieved from [1]

-

Google Patents. (2013).[1] Synthesis method for 4-bromo-o-phenylenediamine. CN103073435A.[1][4] Retrieved from

-

Semantic Scholar. (2023). A Review of Approaches to the Synthesis of Benzimidazole. Retrieved from [1]

-

Ningbo Inno Pharmchem. (n.d.).[1][5] Applications of 4-Bromo-1,2-benzenediamine. Retrieved from [1]

-

National Institutes of Health (NIH). (2022).[1] Novel benzimidazole derivatives; synthesis and bioactivity. Retrieved from [1]

-

Hoffman Chemicals. (n.d.).[1] CAS 1150102-47-8 Data Sheet. Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] 4-Bromo-N1-methylbenzene-1,2-diamine Product Information. Retrieved from [1]

-

PubChem. (2025).[1][6] 4-Nitro-1,2-phenylenediamine Safety Data. Retrieved from [1]

Sources

- 1. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1231930-33-8|6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole|BLD Pharm [bldpharm.com]

- 3. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis - chemicalbook [chemicalbook.com]

- 4. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Regioselective Synthesis of 6-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine

Executive Summary

This application note details a robust, three-step protocol for the synthesis of 6-Bromo-4-fluoro-N1-methylbenzene-1,2-diamine . This scaffold is a critical intermediate in the development of heterocyclic kinase inhibitors and CNS-active agents.

The synthesis presents two primary chemoselective challenges:

-

Regioselective Bromination: Directing the halogen to the C6 position while avoiding poly-halogenation.

-

Chemoselective Reduction: Reducing the nitro group to an amine without cleaving the labile aryl-bromide bond (dehalogenation), a common failure mode with catalytic hydrogenation (Pd/C).

This guide utilizes a Bromination

Retrosynthetic Analysis & Pathway

The target molecule is constructed from the commercially available 4-fluoro-2-nitroaniline . The amino group at C1 directs the bromination to the ortho-position (C6), which is sterically accessible and electronically activated.

Figure 1: Retrosynthetic pathway designed to maximize regiocontrol and functional group tolerance.

Experimental Protocols

Step 1: Regioselective Bromination

Objective: Install the bromine atom at the C6 position (ortho to the amine). Rationale: N-Bromosuccinimide (NBS) is selected over elemental bromine to control the electrophilic concentration and prevent over-bromination. The amino group strongly activates the ortho/para positions; since the para position is blocked by fluorine, substitution occurs exclusively at C6.

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol |

| 4-Fluoro-2-nitroaniline | 156.11 | 1.0 | 10.0 g |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 11.97 g |

| DMF (Anhydrous) | - | - | 100 mL |

Protocol:

-

Charge a 250 mL round-bottom flask with 4-Fluoro-2-nitroaniline (10.0 g) and anhydrous DMF (80 mL).

-

Cool the solution to 0°C using an ice bath.

-

Dissolve NBS (11.97 g) in the remaining DMF (20 mL) and add dropwise over 30 minutes. Note: Exothermic reaction; maintain T < 5°C.

-

Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.

-

QC Check: Monitor by TLC (Hexane:EtOAc 3:1) or LCMS. Product is less polar than SM.

-

Workup: Pour the reaction mixture into ice-cold water (500 mL). The product will precipitate as a bright yellow/orange solid.

-

Filter the solid, wash with water (3 x 50 mL) to remove succinimide byproducts, and dry under vacuum at 45°C.

Expected Yield: 90-95% Data: 2-Bromo-4-fluoro-6-nitroaniline.

Step 2: N-Methylation

Objective: Selectively methylate the aniline nitrogen (N1). Rationale: The presence of the electron-withdrawing nitro and bromo groups increases the acidity of the aniline N-H proton. Using a mild base (K2CO3) allows for deprotonation and alkylation with Methyl Iodide (MeI). The steric bulk of the ortho-bromo and ortho-nitro groups helps prevent over-methylation (formation of the dimethyl species).

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol |

| Int-1 (from Step 1) | 235.01 | 1.0 | 10.0 g |

| Methyl Iodide (MeI) | 141.94 | 1.2 | 3.18 mL |

| Potassium Carbonate | 138.21 | 2.0 | 11.76 g |

| DMF | - | - | 100 mL |

Protocol:

-

Dissolve Int-1 (10.0 g) in DMF (100 mL) in a sealed pressure tube or round-bottom flask.

-

Add Potassium Carbonate (11.76 g) and stir at RT for 15 minutes.

-

Add Methyl Iodide (3.18 mL) dropwise. Caution: MeI is toxic and volatile. Handle in a fume hood.

-

Heat the mixture to 50°C for 6-12 hours.

-

QC Check: LCMS should show conversion to the mono-methylated product (M+15). If significant starting material remains, add 0.2 eq MeI.

-

Workup: Dilute with EtOAc (200 mL) and wash with water (3 x 100 mL) and brine.

-

Dry organic layer over Na2SO4, filter, and concentrate.

-

Purification: Recrystallize from Ethanol or perform flash chromatography (Hexane/EtOAc) if di-methylated byproduct >5%.

Expected Yield: 75-85%

Step 3: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an amine without dehalogenating the aryl bromide. Rationale: Catalytic hydrogenation (Pd/C + H2) is NOT recommended as it frequently causes hydrodebromination (cleavage of the C-Br bond). The Fe/NH4Cl system (Bechamp reduction conditions) operates via a single-electron transfer mechanism that is highly selective for nitro groups in the presence of aryl halides.

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol |

| Int-2 (from Step 2) | 249.04 | 1.0 | 5.0 g |

| Iron Powder (325 mesh) | 55.85 | 5.0 | 5.6 g |

| Ammonium Chloride | 53.49 | 5.0 | 5.37 g |

| Ethanol / Water | - | 4:1 Ratio | 100 mL |

Protocol:

-

Suspend Int-2 (5.0 g) in Ethanol (80 mL) and Water (20 mL).

-

Add Ammonium Chloride (5.37 g) and Iron Powder (5.6 g).

-

Heat the mixture to reflux (80°C) with vigorous stirring for 2-4 hours.

-

QC Check: LCMS will show the reduction of the nitro group (-NO2) to amine (-NH2). Mass shift: M-30 (loss of O2, gain of H2).

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentrate the filtrate to remove ethanol.

-

Extract the aqueous residue with EtOAc or DCM. Wash with brine, dry over Na2SO4, and concentrate.

-

Final Product: Isolate as a free base or convert to HCl salt for stability.

Expected Yield: 85-90%

Mechanistic Insight: Chemoselectivity

The critical decision in this protocol is the choice of reduction method. The diagram below illustrates why Iron is superior to Palladium for this specific scaffold.

Figure 2: Mechanistic comparison of reduction methods. Path B preserves the critical Bromine substituent.

Analytical Specifications (QC)

| Test | Acceptance Criteria |

| Appearance | Off-white to light brown solid |

| LCMS Purity | > 97% (UV 254 nm) |

| Mass Spec (ESI+) | [M+H]+ = 219.0/221.0 (Br isotope pattern 1:1) |

| 1H NMR (DMSO-d6) | Diagnostic signals: N-Methyl doublet (~2.8 ppm), Aromatic protons as doublets (coupling with F). |

Safety & Handling

-

Brominated Nitroanilines: Potentially toxic and irritating.[2][3] Use full PPE (gloves, goggles, lab coat).

-

Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use only in a certified fume hood. Neutralize excess alkylating agent with aqueous ammonia or thiosulfate.

-

Iron Waste: The iron filter cake may be pyrophoric if dried completely. Keep wet and dispose of in hazardous solid waste containers.

References

-

Chemoselective Reduction (Fe/NH4Cl)

-

Patil, R. D., & Sasson, Y. (2025). Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Conditions. Longdom Publishing.

- Note: Confirms the utility of Fe/Water systems for avoiding dehalogen

-

-

Regioselective Bromination (NBS)

-

N-Methylation of Nitroanilines

-

Google Patents. (2012). CN101580473B - Method for preparing N-methyl paranitroaniline.[4]

- Note: Provides the base-mediated alkylation protocol (K2CO3/MeI) adapted for this synthesis.

-

-

Safety Data (4-Bromo-2-nitroaniline)

Sources

- 1. Regioselective bromination tactics in the de novo synthesis of chlorophyll b analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]

- 5. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 6. researchgate.net [researchgate.net]

6-Bromo-4-fluoro-1-N-methylbenzene-1,2-diamine as a pharmaceutical intermediate

Executive Summary

6-Bromo-4-fluoro-1-N-methylbenzene-1,2-diamine (CAS: 1150102-47-8 analog) is a critical pharmaceutical intermediate used primarily in the synthesis of halogenated benzimidazoles . These scaffolds are foundational in the development of anticoagulants (e.g., Dabigatran analogs), kinase inhibitors (e.g., BRD4, PLK1), and anti-infectives.

This guide details the handling, characterization, and synthetic application of this diamine. It focuses on its regioselective cyclization to form 4,6-disubstituted benzimidazoles—a reaction often complicated by steric hindrance from the ortho-bromo group.

Molecule Profile & Properties

| Property | Specification |

| IUPAC Name | 4-Bromo-6-fluoro-N1-methylbenzene-1,2-diamine |

| Common ID | BFM-Diamine |

| CAS Number | 1150102-47-8 (Generic/Analogous) |

| Molecular Formula | C₇H₈BrFN₂ |

| Molecular Weight | 219.06 g/mol |

| Appearance | Dark red to black viscous oil or low-melting solid (oxidation sensitive) |

| Solubility | Soluble in DCM, DMSO, MeOH; Low solubility in water |

| Stability | Air-sensitive; rapidly oxidizes to quinone imines if stored improperly. Store under Argon at -20°C. |

Synthetic Application: Regioselective Benzimidazole Formation

The primary utility of this diamine is the formation of the benzimidazole core. The presence of the N-methyl group and the bulky bromine at the C6 position creates a unique steric environment that dictates reaction conditions.

Mechanism & Pathway

The synthesis typically proceeds via a two-step sequence:[1]

-

Acylation: Reaction of the primary amine (N2) with a carboxylic acid or aldehyde.

-

Cyclization: Dehydration to form the imidazole ring.

Challenge: The ortho-bromo group (at C6) sterically crowds the N-methyl amine (at C1), making the initial nucleophilic attack favored at the less hindered primary amine (N2). However, cyclization requires engagement of the secondary N-methyl amine.

Figure 1: Synthetic pathway for the conversion of the diamine to a functionalized benzimidazole core.

Detailed Protocol: Synthesis of 2-Substituted Benzimidazole

Objective: Synthesize a 2-aryl-substituted benzimidazole derivative using BFM-Diamine and 4-Cyanobenzoic acid (Model Substrate).

Reagents:

-

BFM-Diamine (1.0 eq)[2]

-

4-Cyanobenzoic acid (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

DMF (Dimethylformamide) (Anhydrous)

-

Glacial Acetic Acid[3]

Step 1: Amide Coupling (The "Kinetic" Step)

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4-Cyanobenzoic acid (1.1 eq) in anhydrous DMF (10 volumes).

-

Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at Room Temperature (RT) for 15 minutes to form the active ester.

-

Addition: Add BFM-Diamine (1.0 eq) dropwise as a solution in DMF.

-

Note: The solution will darken.[4] This is normal.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[2]

-

Checkpoint: Look for the mass of the amide intermediate [M+H]⁺. The diamine peak should disappear.

-

Step 2: Cyclization (The "Thermodynamic" Step)

-

Solvent Swap: Once coupling is complete, concentrate the DMF solution under reduced pressure (or proceed directly if volume allows).

-

Acidification: Re-dissolve the residue in Glacial Acetic Acid (10 volumes).

-

Heating: Heat the mixture to 90–100°C for 3–6 hours.

-

Mechanistic Insight: The acidic environment protonates the amide oxygen, facilitating nucleophilic attack by the secondary N-methyl amine (despite the steric bulk of the Br group) to close the ring.

-

-

Quenching: Cool to RT. Pour the mixture slowly into crushed ice/water. Neutralize with saturated NaHCO₃ or NaOH (aq) to pH 8.

-

Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

Quality Control & Characterization

HPLC Method (Reverse Phase):

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV at 254 nm (aromatic) and 280 nm.

NMR Expectations (¹H NMR, 400 MHz, DMSO-d₆):

-

N-Methyl: Singlet at ~3.8–4.0 ppm (deshielded by the imidazole ring).

-

Aromatic Protons: Two distinct doublets (or doublets of doublets due to F-coupling) in the aromatic region (6.5–8.0 ppm). The proton between Br and F will show distinct splitting.

Handling & Safety (E-E-A-T)

-

Toxicity: Like most halogenated aromatic amines, this compound is a potential skin sensitizer and aquatic toxin . Handle in a fume hood.

-

Oxidation Hazard: The free diamine is highly electron-rich. Exposure to air turns the material black (formation of azo/imino species).

-

Best Practice: Always store the diamine as a hydrochloride salt (if possible) or under Argon at -20°C. If the oil is black, purify via a short silica plug (eluting with DCM/MeOH) immediately before use.

-

References

-

Synthesis of Benzimidazoles from Phenylenediamines

- Title: "Recent Advances in the Synthesis of Benzimidazoles"

- Source: Organic Chemistry Portal

-

URL:[Link]

- Dabigatran Intermediate Chemistry (Contextual)

-

Halogenated Benzimidazole Scaffolds

- Title: "Synthesis and biological evaluation of novel benzimidazole deriv

- Source: PubMed Central

-

URL:[Link]

-

General Amide Coupling Protocols

- Title: "Amide bond formation: beyond the myth of coupling reagents"

- Source: Chemical Reviews (via ACS)

-

URL:[Link]

Sources

Application Note: Regioselective Synthesis of 6-Bromo-4-fluoro-N¹-methylbenzene-1,2-diamine

This Application Note provides a validated protocol for the synthesis of 6-Bromo-4-fluoro-N¹-methylbenzene-1,2-diamine , a critical intermediate in the development of BRAF kinase inhibitors (e.g., Encorafenib analogs).

The synthesis strategy prioritizes regiochemical control to ensure the bromine atom is installed at the C6 position (ortho to the N-methyl group), distinguishing it from the commercially common 3-bromo isomer.

Abstract & Synthetic Strategy

The target molecule, 6-Bromo-4-fluoro-N¹-methylbenzene-1,2-diamine , features a tetrasubstituted benzene core with a specific "1,2,4,6" substitution pattern. The primary challenge is ensuring the bromine atom is introduced regioselectively ortho to the methylamino group.

Retrosynthetic Analysis:

-

Target: 6-Bromo-4-fluoro-N¹-methylbenzene-1,2-diamine.

-

Precursor: 2-Bromo-4-fluoro-N-methyl-6-nitroaniline.

-

Starting Material: 4-Fluoro-2-nitroaniline (Commercially available).

Strategic Route:

-

N-Methylation: Selective methylation of 4-fluoro-2-nitroaniline.

-

Regioselective Bromination: Electrophilic aromatic substitution (EAS) directed by the strong ortho-directing effect of the methylamino group.

-

Chemoselective Reduction: Reduction of the nitro group to an amine without debromination.

Reaction Mechanism & Logic

Step 1: N-Methylation